5'MeOPhePO3(Et)AZT
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Overview
Description
5’-Methoxyphenylphosphorylethylazidothymidine, commonly referred to as 5’MeOPhePO3(Et)AZT, is a derivative of azidothymidine (AZT). AZT is a nucleoside analog reverse-transcriptase inhibitor that has been widely used in the treatment of HIV/AIDS. The modification of AZT with a methoxyphenylphosphorylethyl group aims to enhance its pharmacokinetic properties and reduce toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyphenylphosphorylethylazidothymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine, a naturally occurring nucleoside.
Azidation: Thymidine is converted to azidothymidine by replacing the 3’-hydroxyl group with an azido group (N3).
Phosphorylation: The azidothymidine is then phosphorylated at the 5’-position using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a phosphoramidite reagent.
Methoxyphenyl Group Addition: The phosphorylated intermediate is reacted with a methoxyphenyl group to form the final compound.
Industrial Production Methods
Industrial production of 5’-Methoxyphenylphosphorylethylazidothymidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thymidine are converted to azidothymidine using automated reactors.
Purification: The intermediate products are purified using techniques such as chromatography to ensure high purity.
Final Product Formation: The final compound is synthesized and purified to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
5’-Methoxyphenylphosphorylethylazidothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The methoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2, Pd/C) are used.
Substitution: Substitution reactions often use nucleophiles like sodium azide (NaN3) or other organic azides.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Oxidized derivatives of the methoxyphenyl group.
Reduction Products: Amino derivatives of azidothymidine.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5’-Methoxyphenylphosphorylethylazidothymidine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its potential to inhibit viral replication in cell cultures.
Medicine: Explored as a potential antiviral agent with improved pharmacokinetics compared to AZT.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 5’-Methoxyphenylphosphorylethylazidothymidine involves:
Inhibition of Reverse Transcriptase: The compound is incorporated into the viral DNA by reverse transcriptase, leading to chain termination.
Molecular Targets: Targets the reverse transcriptase enzyme of HIV, preventing the synthesis of viral DNA.
Pathways Involved: Inhibits the replication cycle of HIV by blocking the conversion of viral RNA to DNA.
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): The parent compound, widely used in HIV treatment.
3’-Azido-3’-deoxythymidine 5’-triphosphate: An active metabolite of AZT.
Other Nucleoside Analogs: Compounds like lamivudine (3TC) and stavudine (d4T) which also inhibit reverse transcriptase.
Uniqueness
5’-Methoxyphenylphosphorylethylazidothymidine is unique due to its modified structure, which aims to:
Enhance Pharmacokinetics: Improved absorption, distribution, metabolism, and excretion properties.
Reduce Toxicity: Lower toxicity compared to unmodified AZT, making it potentially safer for long-term use.
This compound represents a promising advancement in the field of antiviral research, offering potential benefits over existing treatments.
Properties
CAS No. |
133201-18-0 |
---|---|
Molecular Formula |
C22H29N6O8P |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H29N6O8P/c1-4-34-37(32,26-17(21(30)33-3)10-15-8-6-5-7-9-15)35-13-18-16(25-27-23)11-19(36-18)28-12-14(2)20(29)24-22(28)31/h5-9,12,16-19H,4,10-11,13H2,1-3H3,(H,26,32)(H,24,29,31)/t16-,17-,18+,19+,37?/m0/s1 |
InChI Key |
ZSDVRRJOFOIBHX-GYTSIINFSA-N |
Isomeric SMILES |
CCOP(=O)(N[C@@H](CC1=CC=CC=C1)C(=O)OC)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)N=[N+]=[N-] |
Canonical SMILES |
CCOP(=O)(NC(CC1=CC=CC=C1)C(=O)OC)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
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